molecular formula C18H16F2N2O3S B2750735 N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-58-9

N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2750735
CAS RN: 898438-58-9
M. Wt: 378.39
InChI Key: FJXPTYNGOGGIBD-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O3S and its molecular weight is 378.39. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring and Exposure Assessment

Perfluorinated compounds, including those structurally related to N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, are a focus of environmental science due to their persistence and widespread distribution in the environment. Studies often assess their concentrations in various matrices, including water, soil, and air, to understand their environmental fate and transport mechanisms (Shoeib et al., 2011; Fromme et al., 2017). These assessments are crucial for identifying potential sources of human and wildlife exposure and for developing strategies to manage and mitigate their presence in the environment.

Human Health Risk Assessment

Research into perfluorinated chemicals frequently aims to delineate their potential impacts on human health. This involves epidemiological studies that correlate exposure levels with health outcomes, such as hormonal disruptions, effects on fetal development, and associations with diseases like cancer (Hurley et al., 2018; Buser & Scinicariello, 2016). By understanding the toxicokinetics and mechanisms of action of these compounds, scientists can better assess the risks they pose to human health, informing public health guidelines and regulatory standards.

Development of Analytical Methods

The precise quantification of perfluorinated chemicals in biological and environmental samples is another area of research significance. Developing sensitive and accurate analytical methods is essential for monitoring these compounds and assessing exposure levels accurately. Techniques involving high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are commonly used for this purpose, providing the necessary sensitivity and specificity for detecting low levels of these substances in complex matrices (Kato et al., 2011).

Implications for Environmental Policy and Regulation

Research on perfluorinated chemicals, including compounds like N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, informs environmental policy and regulation. By establishing the environmental persistence, bioaccumulation potential, and toxicological profiles of these substances, scientists contribute to the development of regulatory policies aimed at reducing their release into the environment and limiting human and ecological exposure.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S/c19-13-4-5-15(20)16(10-13)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXPTYNGOGGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=CC(=C4)F)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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